molecular formula C19H21BO4 B13940908 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate

Cat. No.: B13940908
M. Wt: 324.2 g/mol
InChI Key: YTWKIQYLOBCUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate is an organic compound that features a boronic ester group. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds. The presence of the boronic ester group makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate typically involves the reaction of phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between aryl halides and boronic esters.

    Oxidation: The boronic ester group can be oxidized to form phenols.

    Reduction: The ester group can be reduced to alcohols under specific conditions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DCM.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Reduction: Alcohols.

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and sensors.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of polymers and advanced materials.

Mechanism of Action

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate exerts its effects is primarily through its role as a boronic ester. In Suzuki-Miyaura coupling, the boronic ester reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired biaryl product.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
  • 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl benzoate is unique due to its specific structure, which combines a boronic ester with a benzoate group. This combination enhances its reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions, providing a versatile tool for organic chemists.

Properties

Molecular Formula

C19H21BO4

Molecular Weight

324.2 g/mol

IUPAC Name

[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] benzoate

InChI

InChI=1S/C19H21BO4/c1-18(2)19(3,4)24-20(23-18)15-11-8-12-16(13-15)22-17(21)14-9-6-5-7-10-14/h5-13H,1-4H3

InChI Key

YTWKIQYLOBCUGM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.